1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene
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Overview
Description
1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a nitroethenyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene typically involves electrophilic aromatic substitution reactions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitroethenyl group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene can be compared with other similar compounds such as:
1-chloro-2-methoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-chloro-1-methoxy-4-nitrobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
4-chloro-2-methoxy-1-nitrobenzene: Similar structure but different positioning of substituents, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-6-7(2-3-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChI Key |
MTZLOXLPWOVZMD-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
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